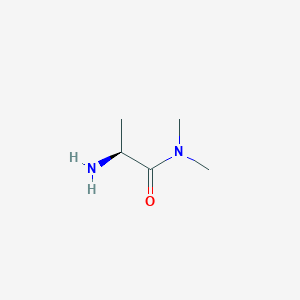

(S)-2-amino-N,N-dimethylpropanamide

Description

Foundational Significance of Chiral Amide Scaffolds in Asymmetric Synthesis

Chiral amide scaffolds are indispensable tools in asymmetric synthesis, the process of creating chiral products from non-chiral starting materials. chiralpedia.com They are integral to the production of enantiomerically pure compounds, which is crucial for their application in various industries. chiralpedia.comacs.org The development of novel chiral ligands and metal complexes has enabled highly active and efficient catalysts for the synthesis of chiral amines and amides. acs.org Over the past decade, significant progress has been made in developing racemization-free methods for amide and peptide synthesis, offering greener and more cost-effective alternatives. rsc.org

Enantioenriched α-haloamides, for instance, are valuable building blocks for preparing a variety of chiral motifs found in pharmaceuticals and agrochemicals. nih.gov The chloride in these compounds can be readily substituted to create α-amino and α-oxyamides. nih.gov

Stereochemical Purity and Control in Chiral Compound Research

The precise control of stereochemistry is a critical challenge in the synthesis and development of chiral compounds. mdpi.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines that emphasize the need to understand and control the stereochemistry of new drugs early in the development process. nih.govnih.gov There is a clear regulatory preference for developing single enantiomers over racemic mixtures. nih.govamericanpharmaceuticalreview.com

Ensuring stereochemical purity is vital for optimizing therapeutic outcomes and minimizing adverse effects. americanpharmaceuticalreview.com The separation of enantiomers is a crucial step in producing enantiopure drugs, which has led to improved efficacy and safety. numberanalytics.com

Research Trajectories for (S)-2-amino-N,N-dimethylpropanamide and Related Chiral Propionamides

This compound, also known as N,N-dimethyl-L-alaninamide, belongs to the family of chiral propionamides. Research into such compounds is driven by their potential applications in various fields of chemistry. While specific research trajectories for this compound are not extensively detailed in the public domain, related compounds offer insights into potential areas of investigation.

For instance, derivatives of N,N-dimethyl-β-alanine have been explored as ligands in palladium-catalyzed reactions, such as the Heck and Suzuki reactions. organic-chemistry.orgnih.gov These reactions are fundamental in organic synthesis for creating carbon-carbon bonds. The use of inexpensive and efficient ligands like N,N-dimethyl-β-alanine addresses the limitations of traditional methods that often require costly and toxic phosphine (B1218219) ligands. organic-chemistry.org

Furthermore, the conformational properties of related amides, such as N-acetyl-L-alanine N',N'-dimethylamide, have been studied to understand their structural preferences, which is crucial for designing peptides and other biologically active molecules. nih.gov

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C5H12N2O | 116.16 | 124491-96-9 |

| (S)-2-Amino-N-methylpropanamide hydrochloride | C4H11ClN2O | 138.60 | Not specified |

| N,N-dimethyl-β-alanine | C5H11NO2 | 113.15 | Not specified |

| N,2-dimethylpropanamide | C5H11NO | 101.148 | 2675-88-9 |

| N-Acetyl-D-alanine | C5H9NO3 | 131.13 | Not specified |

Note: Data sourced from various chemical databases. sigmaaldrich.comnih.govscbt.comchemsynthesis.comymdb.caebi.ac.uk

Overview of Advanced Methodologies Employed in Chemical Investigation

The investigation of chiral compounds like this compound relies on a suite of advanced analytical techniques. These methods are essential for separating enantiomers, determining enantiomeric purity, and elucidating molecular structures.

High-performance liquid chromatography (HPLC) is a cornerstone technique for chiral analysis, often utilizing chiral stationary phases (CSPs) to achieve separation. americanpharmaceuticalreview.comnih.gov Capillary electrophoresis (CE) offers a complementary approach with high separation efficiency and rapid analysis times. nih.govjiangnan.edu.cn Supercritical fluid chromatography (SFC) is another powerful technique, particularly for preparative separations. researchgate.netchromatographyonline.com

The coupling of these separation techniques with mass spectrometry (MS) provides high selectivity and sensitivity, enabling detailed analysis of chiral compounds in complex mixtures. researchgate.net Spectroscopic methods, such as nuclear magnetic resonance (NMR) and circular dichroism, are also employed to determine the three-dimensional structure of chiral molecules. mdpi.com Recent advancements even allow for near-complete quantum state selection of chiral molecules, opening new avenues for fundamental research. mpg.de

Table 2: Advanced Analytical Techniques for Chiral Compound Investigation

| Technique | Principle | Key Advantages |

| High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase. americanpharmaceuticalreview.com | High resolution, sensitivity, and versatility. americanpharmaceuticalreview.com |

| Capillary Electrophoresis (CE) | Differential migration in an electric field. jiangnan.edu.cn | High efficiency, rapid analysis, low sample consumption. jiangnan.edu.cn |

| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase. researchgate.net | Fast separations, complementary to HPLC. |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. researchgate.net | High selectivity and sensitivity. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N,N-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-4(6)5(8)7(2)3/h4H,6H2,1-3H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFGOLVWRKEQOW-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 2 Amino N,n Dimethylpropanamide and Enantiopure Analogues

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from an achiral or racemic precursor. For (S)-2-amino-N,N-dimethylpropanamide, this involves establishing the (S)-configuration at the C2 position.

Chiral Auxiliary-Mediated Amide Formation

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is widely applied to the asymmetric synthesis of α-amino acids and their derivatives.

A common approach involves the use of oxazolidinone auxiliaries, famously developed by Evans. The synthesis would commence by acylating a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an acetyl group precursor to form an N-acyloxazolidinone. This intermediate is then enolized with a strong base, like lithium diisopropylamide (LDA), followed by an electrophilic methylation (e.g., using methyl iodide). The bulky chiral auxiliary shields one face of the enolate, leading to a highly diastereoselective methylation. Subsequent cleavage of the auxiliary, for instance via hydrolysis or aminolysis with dimethylamine (B145610), yields the desired α-amino amide derivative.

Another prominent class of auxiliaries is based on pseudoephedrine. nih.gov In this method, (1S,2S)-pseudoephedrine is condensed with a carboxylic acid to form a chiral amide. wikipedia.org The α-proton of this amide can be selectively removed to form an enolate, which then undergoes diastereoselective alkylation. The stereochemical outcome is dictated by the conformation of the chelated enolate intermediate. nih.gov Finally, the auxiliary is cleaved to provide the enantiomerically enriched product. nih.gov

Table 1: Common Chiral Auxiliaries for Asymmetric α-Alkylation This table is generated based on established principles in organic synthesis.

| Chiral Auxiliary | Typical Acylating Agent | Alkylation Diastereoselectivity | Cleavage Method |

| Evans' Oxazolidinones | Acetyl chloride | High (often >95% de) | Hydrolysis, Aminolysis |

| Pseudoephedrine | Propionyl chloride | High (often >90% de) | Acidic or Basic Hydrolysis |

| SAMP/RAMP Hydrazones | Pyruvic acid derivative | High (often >95% de) | Ozonolysis, Reductive Cleavage |

| Camphorsultam | Acetyl chloride | High (often >95% de) | Hydrolysis with LiOH/H₂O₂ |

Asymmetric Catalytic Amination and Amidation Reactions

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Several catalytic strategies can be envisioned for the synthesis of this compound.

One potential route is the asymmetric hydrogenation of a prochiral enamide precursor. For instance, N,N-dimethyl-2-(acetylamino)propenamide could be hydrogenated using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP). The chiral catalyst coordinates to the double bond in a specific orientation, leading to the preferential addition of hydrogen to one face of the molecule, thereby establishing the (S)-stereocenter.

Asymmetric reductive amination of a keto-amide like N,N-dimethyl-2-oxopropanamide is another viable strategy. This reaction involves the condensation of the ketone with an ammonia source to form an imine in situ, which is then asymmetrically reduced by a chiral catalyst and a reducing agent (e.g., H₂ or a hydride source).

Furthermore, modern methods like nickel-catalyzed enantioconvergent cross-coupling reactions have been developed for the synthesis of protected α-amino acids. nih.gov This approach utilizes a racemic α-halo amide as the electrophile and couples it with an organometallic nucleophile in the presence of a chiral nickel catalyst. nih.gov The catalyst selectively reacts with one enantiomer of the racemic starting material faster than the other, or racemizes the starting material in situ, to produce a single enantiomer of the product in high yield and enantiomeric excess. nih.gov

Chemo-Enzymatic Approaches to Chiral Amide Synthesis

Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of biocatalysts. Enzymes, particularly lipases and proteases, are highly effective in resolving racemic mixtures. nih.govunimi.it

A primary chemo-enzymatic strategy is the kinetic resolution of racemic 2-amino-N,N-dimethylpropanamide. This process would begin with the non-stereoselective chemical synthesis of the racemic amide. The racemate is then subjected to an enzyme, such as an immobilized lipase (e.g., Candida antarctica lipase B, often sold as Novozym 435), in the presence of an acylating agent. The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) at the amino group, leaving the desired (S)-enantiomer unreacted. frontiersin.orgbrandeis.edu The resulting N-acylated amide and the unreacted amino amide can then be easily separated by standard chromatographic or extraction techniques. Alternatively, enzymatic hydrolysis of a racemic N-acyl-2-amino-N,N-dimethylpropanamide could be employed, where the enzyme selectively cleaves the acyl group from one enantiomer. nih.gov

Stereodivergent and Stereospecific Synthesis Routes

Stereospecific synthesis refers to a reaction where the stereochemistry of the starting material dictates the stereochemistry of the product. The most direct stereospecific route to this compound is to start from the commercially available chiral pool reactant, (S)-alanine. The carboxylic acid of N-protected (S)-alanine (e.g., Boc-(S)-Ala-OH or Cbz-(S)-Ala-OH) can be coupled directly with dimethylamine using standard peptide coupling reagents. This method is highly reliable as the stereocenter is already established and is generally not affected during the amide bond formation, provided that racemization is minimized. To obtain the (R)-enantiomer, one would simply start with (R)-alanine.

Stereodivergent synthesis , in contrast, allows for the formation of any possible stereoisomer of a product from a common starting material by simply changing the chiral catalyst or reagent. nih.govacs.org For example, a prochiral starting material could be reacted with either the (R)- or (S)-enantiomer of a chiral catalyst to produce either the (R)- or (S)-product, respectively. A dual-catalysis system, such as a synergistic Cu/Ir catalysis for the α-allylation of aldimine esters, demonstrates this principle where all four possible stereoisomers can be obtained by pairwise combinations of two different chiral catalysts. nih.govacs.org While not directly applied to the target molecule, this principle could be adapted to a suitable prochiral precursor for this compound.

Classical and Modern Amide Bond Formation Protocols

The formation of the amide bond between the carboxylic acid of (S)-alanine and dimethylamine is a key step in many synthetic routes.

Reagent-Based Coupling Techniques

This method involves the activation of the carboxyl group of an N-protected amino acid to facilitate nucleophilic attack by an amine. A wide variety of coupling reagents have been developed to promote this reaction efficiently while minimizing side reactions, particularly racemization of the α-carbon. uniurb.ituni-kiel.de

Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are classical coupling reagents. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are commonly used. peptide.combachem.com These additives trap the O-acylisourea to form an active ester, which is less prone to racemization and reacts smoothly with the amine. peptide.com

Onium salts (phosphonium and aminium/uronium salts) are generally more efficient and lead to less racemization than carbodiimides. bachem.comsigmaaldrich.com They are now among the most popular choices for peptide synthesis. uni-kiel.de

Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP react with the carboxylate to form an activated phosphonium ester. uniurb.itpeptide.com

Aminium/Uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective, especially for hindered couplings. bachem.comsigmaaldrich.com HATU, which is based on HOAt, is particularly reactive and is often the reagent of choice for difficult amide bond formations. sigmaaldrich.com

The general procedure involves dissolving the N-protected (S)-alanine, the coupling reagent, an additive (if not incorporated in the reagent), and a non-nucleophilic base (like diisopropylethylamine, DIPEA) in a suitable solvent (e.g., DMF or DCM), followed by the addition of dimethylamine.

Table 2: Comparison of Common Amide Coupling Reagents This table is generated based on established principles in peptide synthesis.

| Reagent Class | Example(s) | Activating Group | Relative Reactivity | Racemization Risk | By-products |

| Carbodiimides | DCC, DIC | O-Acylisourea | Moderate | High (without additives) | Insoluble/Soluble Urea (B33335) |

| Phosphonium Salts | PyBOP, PyAOP | Phosphonium Ester | High | Low | Phosphoramide |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Aminium/Uronium Ester | Very High | Very Low | Tetramethylurea |

Activation Strategies for Carboxylic Acid Precursors

A primary route to this compound involves the coupling of an N-protected (S)-alanine precursor with dimethylamine. This transformation requires the activation of the carboxylic acid to enhance its electrophilicity, as carboxylic acids themselves are generally not reactive enough to form amide bonds directly. pharmacy180.comfishersci.co.uk The activation is typically achieved in situ using coupling reagents commonly employed in peptide synthesis. omizzur.com

These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate such as an active ester, an O-acylisourea, or an acid anhydride. pharmacy180.comfishersci.co.uk This activated intermediate is then susceptible to nucleophilic attack by dimethylamine to form the desired amide. To prevent racemization at the chiral center during activation, additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) are often included. creative-peptides.combachem.com These additives trap the activated intermediate to form a less reactive but also less racemization-prone active ester, which then cleanly reacts with the amine. creative-peptides.com

Common Activating Agents for Amide Bond Formation

| Reagent Class | Example(s) | Mechanism of Action | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Forms a highly reactive O-acylisourea intermediate. fishersci.co.uk | Widely used; DCC byproduct is insoluble, while EDC and its byproduct are water-soluble. peptide.com Often used with HOBt to suppress racemization. creative-peptides.combachem.com |

| Uronium/Aminium Salts | HBTU, HATU, COMU | Forms an active ester intermediate, often incorporating HOBt or HOAt moieties. peptide.comacs.org | High coupling efficiency, fast reaction rates, and effective for sterically hindered couplings. omizzur.comcreative-peptides.com |

| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts, forms an activated ester intermediate. | Highly reactive and efficient. |

| Other | T3P®, PNT | Acts as a powerful dehydrating agent to promote amide bond formation. organic-chemistry.orgiajpr.com | Offers high functional group tolerance and often allows for simple product purification. organic-chemistry.org |

Derivatization Pathways and Functional Group Interconversions

Alternative synthetic routes to this compound and its analogues involve the construction of the molecule from precursors where the key functional groups are introduced or modified at different stages of the synthesis.

One potential, though less direct, pathway involves the chemistry of ynamides. Ynamides are versatile building blocks in organic synthesis. nih.gov A common method for preparing ynamides is through the dehydrohalogenation of halo-substituted enamides. brad.ac.uk For instance, a β-bromoenamide can be treated with a strong base like potassium tert-butoxide (KOt-Bu) to induce elimination, yielding the corresponding ynamide. nih.gov This ynamide could then, in principle, be transformed into the target amino amide through subsequent stereoselective reactions.

Starting from an N,N-dimethylprop-2-ynamide precursor, the chiral amino functionality can be introduced through various asymmetric transformations. The unique reactivity of the polarized triple bond in ynamides makes them excellent substrates for stereoselective additions. nih.gov Asymmetric hydrofunctionalization reactions, such as catalytic asymmetric hydroamination or hydrogenation, could install the amine group and set the stereocenter at the α-position simultaneously. researchgate.net The development of chiral catalysts, often based on transition metals like copper, rhodium, or gold, has enabled a variety of chemo-, regio-, and stereoselective bond formations across the ynamide triple bond. nih.govresearchgate.netacs.org

Classical synthetic approaches can provide access to the target compound through stable intermediates like nitriles or hydrazides. For example, a synthesis could commence from a chiral precursor which is converted to (S)-2-aminopropanenitrile. Subsequent hydrolysis of the nitrile to the carboxylic acid, followed by activation and amidation with dimethylamine, would yield the product.

Alternatively, peptide hydrazides can serve as versatile intermediates. researchgate.net A protected (S)-alanine can be converted to its corresponding hydrazide. This hydrazide can then be transformed into a reactive acyl azide intermediate by treatment with nitrous acid. oup.com The acyl azide can subsequently react with dimethylamine to form the N,N-dimethyl amide. oup.com More recently, methods have been developed to convert peptide hydrazides directly into carboxylic acids or amides under specific conditions, offering a late-stage diversification strategy. explorationpub.com

Asymmetric hydrogenation and reductive amination are powerful and atom-economical strategies for synthesizing chiral amines and their derivatives. nih.govacs.org

Catalytic Hydrogenation: This approach often involves the asymmetric hydrogenation of a prochiral enamide precursor. nih.gov Transition metal catalysts featuring chiral phosphine ligands (e.g., based on Rhodium, Ruthenium, Iridium, or Cobalt) are highly effective for this transformation, often achieving excellent enantioselectivity (ee). researchgate.netacs.orgacs.org The catalyst coordinates to the double bond of the enamide and delivers hydrogen stereoselectively to one face of the molecule, establishing the desired (S)-stereocenter. dicp.ac.cn

Reductive Amination: This method can directly convert a ketone into a chiral amine. acs.org For the synthesis of this compound, this would involve the reaction of N,N-dimethyl-2-oxopropanamide with an ammonia source in the presence of a chiral catalyst and a reducing agent (e.g., H₂). nih.gov Ruthenium and Iridium-based catalytic systems have proven highly efficient for the direct reductive amination of ketones, providing access to chiral primary amines with high enantiocontrol. acs.orgnih.govsemanticscholar.org Enzymatic approaches using reductive aminases (RedAms) are also emerging as a green and highly selective alternative to metal catalysis. frontiersin.org

Selected Catalytic Systems for Asymmetric Hydrogenation/Reductive Amination

| Catalyst Type | Ligand/System | Substrate Type | Key Features |

|---|---|---|---|

| Rhodium-based | Chiral bisphosphines (e.g., DuPHOS) | Enamides | High efficiency and enantioselectivity. researchgate.net |

| Ruthenium-based | Ru/C₃-TunePhos | Ketones (with NH₄OAc) | Direct synthesis of primary amines with excellent ee. acs.orgnih.gov |

| Iridium-based | Ir/f-Binaphane | Ketones, Imines | High reactivity and enantioselectivity. semanticscholar.org |

| Cobalt-based | Co/PhBPE | Enamides | Effective with protic solvents. acs.org |

| Organocatalyst | Chiral Phosphoric Acids | Enamides | Metal-free hydrogenation using Hantzsch esters. nih.gov |

A powerful and widely used strategy for the asymmetric synthesis of α-amino acids involves the alkylation of chiral glycine enolate equivalents. rsc.orgmanchester.ac.uk In this approach, glycine is masked within a chiral scaffold to direct the stereochemical outcome of an alkylation reaction.

One of the most well-known examples is the Schöllkopf method, which uses a bis-lactim ether derived from glycine and a chiral auxiliary, typically valine. wikipedia.orgbiosynth.com The glycine unit is deprotonated at the prochiral α-carbon using a strong base like n-BuLi to form a planar enolate. biosynth.com The bulky isopropyl group of the valine auxiliary sterically shields one face of the enolate, forcing an incoming electrophile (e.g., methyl iodide) to attack from the opposite, less hindered face. biosynth.com This results in a highly diastereoselective alkylation. wikipedia.org Subsequent acidic hydrolysis cleaves the auxiliary, yielding the desired α-amino acid methyl ester with high enantiomeric excess, which can then be converted to the N,N-dimethylamide. wikipedia.org

Similar strategies employ nickel(II) complexes of glycine Schiff bases, where the metal complex creates a planar system and a chiral ligand or auxiliary directs the alkylation. nih.govacs.org

Development of Efficient Industrial Scale Synthesis Procedures in Research Contexts

The development of scalable synthetic routes to this compound and its analogues is a significant area of process chemistry research. The primary goals are to maximize efficiency, minimize waste, and ensure high stereochemical integrity on an industrial scale. Methodologies are often adapted from laboratory-scale procedures with a strong emphasis on replacing costly or hazardous reagents with more economical and safer alternatives.

One of the most direct and economically viable starting materials for the synthesis of this compound is the naturally occurring and inexpensive amino acid, L-alanine. The primary transformation required is the amidation of the carboxylic acid group of L-alanine with dimethylamine.

Protecting-Group-Free Amidation Strategies

Recent research has focused on the use of Lewis acid catalysts to facilitate the direct amidation of unprotected amino acids. This approach avoids the need for protection and deprotection steps, thereby shortening the synthetic sequence. Studies have explored various Lewis acids for this purpose, with boron and titanium-based catalysts showing considerable promise. For instance, the direct amidation of unprotected amino acids has been achieved using catalytic or stoichiometric quantities of boron or titanium Lewis acids. nih.gov

In a representative example of a related transformation, the direct amidation of L-alanine with a primary amine, phenethylamine, was investigated. This reaction highlights the potential for high-yielding, protecting-group-free amidations.

Table 1: Protecting-Group-Free Amidation of L-Alanine with Phenethylamine

| Entry | Amine | Lewis Acid | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Phenethylamine | B(OCH₂CF₃)₃ (catalytic) | TAME, Dean-Stark, 86°C | Excellent |

This table is illustrative of the general methodology. TAME refers to tert-amyl methyl ether. nih.gov

While this specific example does not use dimethylamine, the methodology is presented as having a broad scope for various primary and secondary amines, suggesting its potential applicability to the synthesis of this compound. The scalability of such a direct amidation approach is a key advantage for industrial applications.

Challenges and Considerations for Industrial Scale-Up

Transitioning a synthetic route from the laboratory to an industrial scale presents several challenges. For the synthesis of this compound, these would include:

Reagent Selection: The choice of coupling reagents or catalysts is critical. For industrial applications, reagents must be inexpensive, readily available, and safe to handle in large quantities.

Solvent Choice: Solvents should be selected based on their efficacy, safety, environmental impact, and ease of recovery and recycling.

Process Control: Maintaining optimal reaction parameters such as temperature, pressure, and stoichiometry on a large scale is crucial for ensuring consistent product quality and yield.

Purification: Developing efficient and scalable purification methods to remove impurities and ensure high product purity is a key consideration. Crystallization is often preferred over chromatography for large-scale production.

Enantiomeric Purity: Throughout the process, it is essential to maintain the high enantiomeric purity of the starting material, L-alanine, to yield the desired (S)-enantiomer of the final product.

Further research into scalable and efficient syntheses of this compound is likely to focus on the development of novel catalytic systems that operate under mild conditions and the optimization of reaction conditions to maximize throughput and minimize environmental impact.

Chemical Reactivity and Transformation Studies of S 2 Amino N,n Dimethylpropanamide

Nucleophilic Substitution Reactions at Carbonyl and Alkyl Centers

The reactivity of (S)-2-amino-N,N-dimethylpropanamide in nucleophilic substitution reactions is primarily centered on its primary amine, which acts as the principal nucleophilic site.

The primary amine group (-NH₂) serves as a competent nucleophile for SN2 reactions with alkyl halides. youtube.commnstate.edu This reaction involves the attack of the amine's lone pair on an electrophilic carbon, displacing a halide leaving group. However, a significant challenge in this reaction is polyalkylation. The product of the initial alkylation, a secondary amine, is generally more nucleophilic than the starting primary amine, leading to subsequent reactions that can ultimately form tertiary amines and even quaternary ammonium (B1175870) salts if excess alkyl halide is used. mnstate.edumasterorganicchemistry.com To achieve selective monoalkylation, a large excess of the starting amine is typically required. mnstate.edu The N-alkylation of structurally similar amino-heterocycles has been noted to be difficult under mild conditions, often necessitating specific activation strategies or harsher conditions. psu.edu

Conversely, the carbonyl carbon of the tertiary amide is a poor electrophile for nucleophilic acyl substitution. The lone pair of the amide nitrogen donates electron density to the carbonyl carbon through resonance, making it significantly less reactive towards nucleophiles compared to other carbonyl derivatives like esters or acid chlorides. masterorganicchemistry.com While SN2 reactions can theoretically occur at the amide nitrogen itself, this requires the nitrogen to be bonded to a good leaving group, a situation that does not apply to the parent molecule but can be engineered in specialized derivatives like N-acyloxy-N-alkoxyamides. umich.eduarkat-usa.org

Oxidative and Reductive Transformations of Amide and Amine Functionalities

The amine and amide groups in this compound can undergo distinct oxidative and reductive transformations.

Reductive Transformations: The tertiary amide functionality can be completely reduced to a tertiary amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is effective for this transformation, while milder reagents like sodium borohydride (B1222165) (NaBH₄) are unreactive towards amides. masterorganicchemistry.comyoutube.com The reaction mechanism involves the conversion of the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-). libretexts.orgucalgary.ca This process proceeds through the initial nucleophilic addition of a hydride to the carbonyl carbon, followed by the elimination of an oxygen-metal complex to form a transient iminium ion. A second hydride addition to the iminium ion yields the final amine product. ucalgary.ca

Table 1: Reduction of this compound

| Starting Material | Reagent | Product |

| This compound | 1. LiAlH₄, Ether | (S)-N¹,N¹,2-trimethylpropane-1,2-diamine |

| 2. H₂O work-up |

Oxidative Transformations: While specific studies on the oxidation of this compound are not prevalent, the reactivity of its functional groups can be inferred from general principles. The primary amine can be oxidized, though the reactions are often complex and can lead to a variety of products. In the context of radical chemistry, oxidation can be used to generate radical intermediates. For instance, the oxidation of analogous N,N-dimethylanilines can proceed via hydrogen atom transfer (HAT) from a methyl group, suggesting a potential pathway for radical formation on the N,N-dimethyl moiety under specific photocatalytic conditions. researchgate.net

Acylation and Related Carbamoylation Reactions

The nucleophilic primary amine is the reactive center for acylation and carbamoylation reactions, leading to the formation of new amide and urea (B33335) linkages, respectively.

Acylation: The primary amine of this compound readily undergoes N-acylation when treated with acylating agents like acid chlorides or anhydrides. This is a standard nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon of the acylating agent. The reaction typically requires the presence of a non-nucleophilic base (such as triethylamine (B128534) or pyridine) to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. mnstate.edu

Carbamoylation (Urea Formation): The synthesis of urea derivatives from the primary amine can be achieved through several methods. A common approach is the reaction with an isocyanate, where the amine nucleophile adds to the central carbon of the isocyanate to form an unsymmetrical urea. wikipedia.org Alternative, more classical methods involve the use of phosgene (B1210022) or its safer equivalents, such as N,N'-carbonyldiimidazole (CDI), which first react with the amine to form a reactive intermediate that is subsequently attacked by another amine. nih.gov Modern synthetic protocols also utilize palladium-catalyzed cross-coupling reactions or rearrangement reactions like the Curtius rearrangement to generate isocyanate intermediates in situ for urea synthesis. nih.govorganic-chemistry.orgorganic-chemistry.org

Table 2: Potential Acylation and Carbamoylation Products

| Reagent | Product Type | Example Product Name |

| Acetyl Chloride | N-Acyl derivative | (S)-2-acetamido-N,N-dimethylpropanamide |

| Phenyl Isocyanate | N-Arylurea derivative | (S)-1-(1-(dimethylamino)-1-oxopropan-2-yl)-3-phenylurea |

| Benzoyl Chloride | N-Benzoyl derivative | (S)-2-(benzamido)-N,N-dimethylpropanamide |

Radical Reaction Pathways and Intramolecular Cyclizations (e.g., Indolone Formation)

While there are no specific reports on the intramolecular cyclization of this compound to form indolones, its structure provides a template for exploring such radical-mediated pathways after suitable derivatization. Radical cyclizations are powerful transformations that proceed through radical intermediates to form cyclic products, often with high selectivity. youtube.com

A hypothetical pathway could involve the initial N-acylation of the primary amine with a group containing a radical precursor or an unsaturated bond. For example, derivatives like N-acylcyanamides or N-allylthioureas have been shown to undergo intramolecular radical cyclizations to form heterocyclic structures. nu.edu.kznih.gov By acylating the primary amine of this compound with a suitable partner, subsequent radical generation could initiate an intramolecular cyclization. The regioselectivity of the cyclization (e.g., endo vs. exo) would be governed by factors outlined in Baldwin's rules and the specific reaction conditions.

Another potential avenue involves hydrogen atom transfer (HAT). In systems like N,N-dimethylaniline, a radical can be generated on one of the N-methyl groups via photocatalytic HAT. researchgate.net A suitably derivatized this compound could potentially undergo a similar process, creating a radical on an N-methyl group that could then engage in an intramolecular reaction if an appropriate radical acceptor is present elsewhere in the molecule. These pathways represent areas for future research into the radical reactivity of this scaffold.

Exploration of Stereochemical Stability and Epimerization Pathways

The presence of a stereocenter at the α-carbon makes the stereochemical stability of this compound a critical consideration in its chemical transformations, particularly under basic or acidic conditions. Epimerization, the conversion of one epimer to its chiral partner, can lead to a loss of optical purity. mdpi.com

Two primary mechanisms can lead to the erosion of stereochemical integrity:

Direct Enolization: Under basic conditions, a base can abstract the proton from the α-carbon (Hα). mdpi.com This generates a planar, achiral enolate intermediate. Subsequent non-stereoselective re-protonation of this intermediate results in a racemic or epimerized mixture. mdpi.commdpi.com The acidity of this α-proton, and thus the propensity for epimerization, is increased by the presence of electron-withdrawing groups. mdpi.com Studies have shown that performing reactions in water can significantly suppress the racemization that is often observed in polar aprotic solvents like DMSO or DMF under alkaline conditions. rsc.org

Oxazolone Formation: If the primary amine is first acylated (e.g., N-acetylated), heating under acidic or basic conditions can lead to intramolecular cyclization to form an oxazol-5(4H)-one (also known as an azlactone). mdpi.comgoogle.com This heterocyclic intermediate has a proton at the C4 position (the original α-carbon) that is readily abstracted, leading to a planar, aromatic oxazole (B20620) system. Subsequent hydrolysis of this achiral intermediate will produce the racemic N-acyl amino acid derivative.

Mechanisms of Amide Hydrolysis and Formation

Mechanisms of Amide Hydrolysis: The hydrolysis of the amide bond in this compound to yield (S)-alanine and dimethylamine (B145610) is a thermodynamically favorable but kinetically slow process that can be accelerated by acid or base. wikipedia.org

Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic. wikipedia.orgresearchgate.net A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the dimethylamine group is eliminated as a neutral amine. Under the acidic conditions, the liberated dimethylamine is immediately protonated to form a non-nucleophilic ammonium salt, which prevents the reverse reaction and drives the equilibrium towards the hydrolysis products. youtube.comwikipedia.org

Base-Promoted Hydrolysis: In the presence of a strong base like hydroxide (B78521), the reaction is initiated by the nucleophilic attack of the hydroxide ion on the amide carbonyl carbon. researchgate.net This forms a tetrahedral intermediate. The subsequent step is the elimination of the dimethylamide anion, which is a very poor leaving group. This step is generally unfavorable but is driven to completion by the final, rapid, and irreversible acid-base reaction where the strongly basic dimethylamide anion deprotonates the newly formed carboxylic acid to yield a carboxylate salt and neutral dimethylamine. researchgate.net

Mechanisms of Amide Formation: The formation of this compound from (S)-alanine and dimethylamine is a condensation reaction that requires the activation of the carboxylic acid group. masterorganicchemistry.com In peptide synthesis, this is achieved using coupling reagents.

The general mechanism involves converting the hydroxyl group of the carboxylic acid into a better leaving group. youtube.com Carbodiimide reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), are commonly used. bachem.com The carboxylic acid first adds to the DCC to form a highly reactive O-acylisourea intermediate. The amine nucleophile (in this case, dimethylamine) then attacks the carbonyl carbon of this activated intermediate, forming the amide bond and releasing dicyclohexylurea as a byproduct. youtube.com To increase reaction rates and suppress side reactions like epimerization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are often included. bachem.comnih.gov These additives can react with the O-acylisourea to form an active ester, which is less prone to racemization and highly reactive towards the amine.

Table 3: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive(s) | Key Features |

| Dicyclohexylcarbodiimide (DCC) | HOBt, DMAP | Widely used, forms insoluble dicyclohexylurea byproduct. youtube.combachem.com |

| HBTU, HATU, HCTU | DIPEA, NMM | Uronium/aminium salts, high coupling efficiency, low racemization. bachem.com |

| N,N'-Carbonyldiimidazole (CDI) | None required | A solid, safer alternative to phosgene for activating carboxylic acids. nih.gov |

Applications of S 2 Amino N,n Dimethylpropanamide As a Chiral Building Block and Ligand in Advanced Organic Synthesis

Role in the Stereoselective Construction of Complex Organic Molecules

Synthesis of Chiral Heterocyclic Systems

Chiral heterocyclic compounds are core structures in a vast array of pharmaceuticals and biologically active natural products. (S)-2-amino-N,N-dimethylpropanamide can serve as a precursor for the synthesis of various chiral nitrogen-containing heterocycles. The primary amine can participate in cyclization reactions to form rings such as pyrrolidines, piperidines, and other more complex fused systems.

For instance, the amine can be functionalized and then undergo intramolecular cyclization. A common strategy involves the alkylation of the amine with a substrate containing a leaving group and a second electrophilic site, leading to the formation of a new stereocenter with controlled configuration. The dimethylamide moiety can also influence the reactivity and stereoselectivity of these transformations through steric hindrance or by acting as a coordinating group.

Table 1: Examples of Chiral Heterocyclic Systems Potentially Derived from this compound This table presents hypothetical examples based on common synthetic transformations of chiral amines.

| Heterocycle | Synthetic Strategy | Key Intermediate | Potential Application |

| (S)-3-methylpiperidine | Reductive amination with a C5 dialdehyde followed by cyclization and reduction. | N-substituted glutaraldehyde derivative | Pharmaceutical intermediate |

| Chiral Pyrrolizidine Alkaloid Core | Multi-step sequence involving N-alkylation with a butenyl halide, followed by intramolecular cycloaddition. | N-butenyl-(S)-2-amino-N,N-dimethylpropanamide | Natural product synthesis |

| Enantiopure Tetrahydroquinoline | Pictet-Spengler reaction with a suitable aldehyde. | Iminium ion intermediate | Bioactive molecule synthesis |

Preparation of Enantiopure Amines and Amino Alcohols

This compound is a valuable starting material for the synthesis of other enantiopure amines and amino alcohols, which are themselves important chiral building blocks and ligands. nih.gov

The primary amine of this compound can be modified through various reactions, such as reductive amination or alkylation, to produce a wide range of secondary and tertiary chiral amines. The stereocenter alpha to the original amine group is retained throughout these transformations, ensuring the enantiopurity of the final product.

Furthermore, the dimethylamide group can be reduced to an alcohol to furnish the corresponding (S)-2-amino-N,N-dimethylpropan-1-ol. This transformation provides access to a chiral amino alcohol, a privileged scaffold in asymmetric synthesis. nih.gov These amino alcohols can be used as chiral auxiliaries, ligands for asymmetric catalysis, or as key components in the synthesis of natural products and pharmaceuticals. google.com

Table 2: Potential Enantiopure Amines and Amino Alcohols from this compound This table presents hypothetical examples of derivatives based on standard organic transformations.

| Derivative | Transformation | Reagents | Potential Use |

| (S)-N-benzyl-N,N-dimethylpropanamide | Reductive amination | Benzaldehyde, NaBH3CN | Chiral intermediate |

| (S)-2-(dimethylamino)propan-1-amine | Hofmann or Curtius rearrangement of the corresponding carboxylic acid derived from the amide. | Br2, NaOH or DPPA, heat | Chiral diamine ligand synthesis |

| (S)-2-amino-N,N-dimethylpropan-1-ol | Amide reduction | LiAlH4 or other suitable reducing agents | Chiral ligand, pharmaceutical precursor |

Utility in Asymmetric Catalysis as a Chiral Ligand Component

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products from prochiral substrates. nih.gov The structural features of this compound make it an attractive scaffold for the design of novel chiral ligands.

Design and Synthesis of Chiral Metal Complexes Incorporating Amide Ligands

The primary amine and the carbonyl oxygen of the dimethylamide group in this compound can act as a bidentate ligand, forming stable chelate complexes with various transition metals. To enhance the catalytic activity and selectivity, the primary amine is often derivatized to introduce other coordinating groups, such as phosphines, oxazolines, or other nitrogen-based moieties. This modular approach allows for the fine-tuning of the steric and electronic properties of the resulting ligand.

These chiral ligands can then be coordinated to metal precursors, such as those of rhodium, ruthenium, iridium, or palladium, to generate well-defined chiral metal complexes. The stereochemistry of the final complex is dictated by the chirality of the starting this compound.

Application in Asymmetric Hydrogenation of Carbonyl and Imine Substrates

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral alcohols and amines. nih.gov Chiral metal complexes derived from this compound-based ligands have the potential to be highly effective catalysts for these transformations.

In the asymmetric hydrogenation of ketones, the chiral catalyst coordinates to the carbonyl group, and the hydride is delivered from one face of the substrate, leading to the preferential formation of one enantiomer of the alcohol product. Similarly, in the hydrogenation of imines, the catalyst directs the addition of hydrogen across the C=N double bond to produce a chiral amine with high enantioselectivity. The efficiency of these reactions is highly dependent on the structure of the ligand and the nature of the metal center.

Table 3: Hypothetical Performance of a Rhodium Complex with a Ligand Derived from this compound in Asymmetric Hydrogenation This table presents plausible, hypothetical data for the asymmetric hydrogenation of various ketones.

| Substrate | Product | Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) | Conversion (%) |

| Acetophenone | (R)-1-Phenylethanol | 0.5 | 95 | >99 |

| 1-(2-Naphthyl)ethanone | (R)-1-(2-Naphthyl)ethanol | 0.5 | 92 | >99 |

| Propiophenone | (R)-1-Phenylpropan-1-ol | 1.0 | 88 | 98 |

| 2-Butanone | (R)-2-Butanol | 1.0 | 85 | 95 |

Role in Other Enantioselective Transformations (e.g., Borane Reduction)

Beyond hydrogenation, chiral ligands derived from this compound can be employed in other enantioselective transformations. One notable example is the asymmetric borane reduction of prochiral ketones. youtube.comorganic-chemistry.org In this reaction, a chiral ligand, often an amino alcohol, forms a complex with borane, creating a chiral reducing agent. york.ac.uk This complex then delivers a hydride to the ketone in a stereoselective manner.

A ligand derived from the reduction of the dimethylamide group of this compound to the corresponding amino alcohol could be particularly effective in this context. The resulting (S)-2-amino-N,N-dimethylpropan-1-ol could act as a catalyst to direct the borane reduction of a variety of ketone substrates to their corresponding chiral alcohols with high enantioselectivity.

Contribution to Medicinal Chemistry Research as a Synthetic Intermediate

The utility of chiral amines and amides as intermediates in the synthesis of pharmaceuticals is a well-established principle in medicinal chemistry. These small, stereochemically defined molecules can serve as crucial starting materials for the construction of more complex, biologically active compounds.

Precursor in Target-Oriented Synthesis of Bioactive Scaffolds

Methodological Advancements in Peptide and Peptidomimetic Synthesis Utilizing Amide Chemistry

The synthesis of peptides and peptidomimetics is a cornerstone of bioorganic chemistry and drug development. The formation of the amide bond is the central reaction in this field. The use of N,N-dimethylamides can influence the solubility and reactivity of peptide fragments. While advancements in peptide synthesis are continually being made, including the development of novel coupling reagents and strategies to minimize side reactions like racemization, specific methodological breakthroughs that highlight the unique utility of the N,N-dimethylamide of (S)-alanine are not prominently featured in the literature. The general challenges and strategies in peptide synthesis, such as the use of protecting groups and activation agents, are well-documented, but the specific contribution of this compound to overcoming these challenges has not been a focus of published research.

Integration into Green Chemistry Protocols for Sustainable Synthesis

Green chemistry principles aim to make chemical processes more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. In the context of peptide synthesis, a major focus has been on replacing hazardous solvents like N,N-dimethylformamide (DMF). Research into greener alternatives is ongoing, with some studies exploring more benign solvent systems. Additionally, the use of enzymatic methods for the synthesis of chiral amides is a key area of green chemistry. While there is research on the enzymatic synthesis of various amino acid derivatives, specific protocols detailing the integration of this compound into such green chemistry frameworks are not widely available. The broader trends in sustainable synthesis have yet to specifically highlight this particular compound.

| Green Chemistry Approach | Application in Amide/Peptide Synthesis |

| Alternative Solvents | Replacement of DMF with more benign options. |

| Biocatalysis | Use of enzymes for stereoselective amide bond formation. |

| Atom Economy | Development of reactions that maximize the incorporation of starting materials into the final product. |

This table illustrates general green chemistry principles in peptide synthesis; specific examples involving this compound are not detailed in the literature.

Computational and Theoretical Investigations of S 2 Amino N,n Dimethylpropanamide

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are employed to understand the distribution of electrons within a molecule, which dictates its chemical properties and reactivity.

Conformational Landscape and Energetics via Molecular Dynamics and DFT Calculations

These computational methods are used to explore the different three-dimensional shapes (conformations) a molecule can adopt and their relative energies.

Elucidation of Reaction Mechanisms and Transition State Geometries

The study of reaction mechanisms through computational chemistry provides a molecular-level understanding of how chemical transformations occur. For a molecule like (S)-2-amino-N,N-dimethylpropanamide, this could involve investigating its synthesis, degradation, or interaction with biological targets.

Methodology:

Density Functional Theory (DFT) is a primary tool for these investigations. By calculating the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing the geometries of all relevant stationary points, including reactants, products, intermediates, and, most importantly, transition states.

A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. Computational software can perform transition state searches to find these saddle points on the potential energy surface. Once located, frequency calculations are performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to trace the reaction pathway downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is indeed the correct one for the reaction of interest.

Illustrative Research Findings:

A hypothetical study on the formation of this compound via the amidation of (S)-alanine would involve calculating the energy profile of the reaction. The findings would typically be presented in a table summarizing the energies of the involved species.

Table 1: Hypothetical Energy Profile for the Amidation of (S)-Alanine

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants ((S)-Alanine + Dimethylamine) | 0.0 | Starting materials |

| Intermediate 1 | -5.2 | Tetrahedral intermediate |

| Transition State | +25.8 | Rate-determining step |

| Intermediate 2 | -10.1 | Proton transfer intermediate |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

The geometry of the transition state would reveal the precise arrangement of atoms at the peak of the energy barrier, offering insights into the steric and electronic factors that govern the reaction's feasibility and rate.

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound, QSAR could be employed to guide the design of derivatives with enhanced desired properties, such as improved efficacy as a pharmaceutical agent. acs.orgacs.org

Methodology:

A QSAR study begins with a dataset of molecules with known activities. For each molecule, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including:

Electronic properties: Dipole moment, partial charges, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, specific shape indices.

Hydrophobic properties: LogP (partition coefficient).

Topological indices: Connectivity indices that describe the branching of the molecular skeleton.

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. frontiersin.org

Illustrative Research Findings:

A hypothetical QSAR study on a series of N-substituted derivatives of (S)-2-aminopropanamide could yield a model that predicts their inhibitory activity against a specific enzyme. The results would identify the key molecular features that influence activity.

Table 2: Hypothetical QSAR Model for Enzyme Inhibition

| Descriptor | Coefficient | Importance |

|---|---|---|

| LogP | +0.45 | Increased hydrophobicity is favorable. |

| Molecular Volume | -0.21 | Bulkier substituents are detrimental. |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Such a model would allow for the virtual screening of new, yet-to-be-synthesized derivatives to prioritize those with the highest predicted activity, thereby optimizing the lead compound and reducing the need for extensive experimental work. frontiersin.org

Prediction and Interpretation of Chiroptical Properties (Electronic Circular Dichroism, Vibrational Circular Dichroism, Optical Rotatory Dispersion)

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. Chiroptical spectroscopy techniques are sensitive to this three-dimensional arrangement and provide a unique fingerprint of the molecule's absolute configuration. Computational methods are crucial for interpreting these complex spectra. researchgate.net

Methodology:

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. Time-dependent Density Functional Theory (TD-DFT) is the most common method for predicting ECD spectra. researchgate.net The calculation provides the excitation energies and rotational strengths of the electronic transitions, which are then plotted to generate a theoretical spectrum. Comparing the theoretical spectrum of the (S)-enantiomer with the experimental spectrum allows for the unambiguous assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD): VCD is the infrared analog of ECD, measuring the differential absorption of circularly polarized light in the infrared region. DFT calculations can predict VCD spectra by computing the rotational strengths of the vibrational transitions. VCD is particularly sensitive to the conformational flexibility of a molecule. researchgate.net

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. The ORD spectrum is computationally accessible through the same TD-DFT calculations used for ECD, as they are related through the Kramers-Kronig transforms.

Illustrative Research Findings:

A computational study of the chiroptical properties of this compound would involve calculating its ECD, VCD, and ORD spectra. The results would be presented as plots of the calculated spectra and tables of the key transitions.

Table 3: Hypothetical Calculated ECD Transitions for this compound

| Wavelength (nm) | Rotational Strength (10⁻⁴⁰ cgs) | Transition Character |

|---|---|---|

| 215 | +15.2 | n → π* (amide) |

| 198 | -8.5 | σ → σ* |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

The sign and magnitude of the calculated rotational strengths (the Cotton effects) would be compared to experimental data to confirm the "S" configuration. Similarly, the calculated VCD spectrum would provide detailed information about the molecule's solution-phase conformation.

While direct computational studies on this compound are not readily found in the scientific literature, the theoretical framework for its investigation is well-established. The application of modern computational techniques such as DFT and QSAR would provide profound insights into its reactivity, potential biological activity, and unique chiroptical properties. Such studies are essential for a complete molecular understanding and for guiding future experimental work on this and related chiral molecules.

Q & A

Q. What safety protocols are critical for handling (S)-2-amino-N,N-dimethylpropanamide in laboratory settings?

Methodological Answer:

- PPE Requirements : Use P95 (US) or P1 (EU) respirators for low exposure, and OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher protection, alongside full-body protective clothing .

- Ventilation : Implement local exhaust ventilation to minimize aerosol/dust formation .

- Storage : Maintain at 2–8°C in dry conditions to ensure stability .

- First Aid : For skin/eye contact, rinse extensively with water; for ingestion, seek immediate medical attention without inducing vomiting .

Q. What synthetic routes are feasible for this compound, and how can reaction parameters be optimized?

Methodological Answer:

- Route Design : Use chiral pool synthesis starting from (S)-alanine derivatives, employing dimethylamine for amidation. Key steps include protecting the amino group and optimizing reaction pH to avoid racemization .

- Critical Parameters : Control temperature (20–25°C) and solvent polarity (e.g., DMF or THF) to enhance yield and enantiomeric purity. Monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques are most suitable for confirming the enantiomeric purity of this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase (85:15 v/v) and UV detection at 254 nm .

- Polarimetry : Measure optical rotation ([α]D) and compare to literature values for (S)-configured analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions and experimental stability data for this compound?

Methodological Answer:

- Stability Testing : Conduct accelerated degradation studies under varied conditions (pH, temperature, light). For example, store samples at 40°C/75% RH for 4 weeks and analyze via LC-MS to identify degradation products .

- Data Reconciliation : Cross-reference experimental results with computational models (e.g., DFT calculations for bond dissociation energies) to explain discrepancies in decomposition pathways .

Q. What strategies are effective for characterizing physicochemical properties (e.g., solubility, LogP) when literature data is absent?

Methodological Answer:

- Solubility Determination : Use shake-flask method with buffers (pH 1–12) and analyze via UV spectrophotometry. For LogP, employ octanol-water partitioning followed by HPLC quantification .

- Thermal Analysis : Perform differential scanning calorimetry (DSC) to determine melting points and identify polymorphic transitions .

Q. How can computational modeling predict environmental degradation pathways of this compound?

Methodological Answer:

- Molecular Dynamics Simulations : Model hydrolysis pathways using software like Gaussian or ORCA, focusing on amide bond cleavage under acidic/alkaline conditions .

- Ecotoxicity Assessment : Apply QSAR models to estimate biodegradation half-lives and toxicity endpoints (e.g., LC50 for aquatic organisms) .

Contradiction Analysis

Q. How should conflicting toxicological data (e.g., carcinogenicity classifications) be interpreted for risk assessment?

Methodological Answer:

- Data Triangulation : Compare GHS classifications (H302, H315) with in vitro assays (e.g., Ames test for mutagenicity). Note that while some components are flagged as potential carcinogens (IARC Class 2B), the compound itself lacks conclusive evidence .

- Dose-Response Studies : Conduct acute toxicity assays (OECD 423) to establish LD50 values and refine safety thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.